N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide
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Description
“N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .
Chemical Reactions Analysis
The compound contains functional groups that are known to participate in a variety of chemical reactions. For example, the dimethylamino group is a useful nucleophilic catalyst for a variety of reactions .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to "N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide" have been a focus of several studies. For instance, the synthesis of pyrimidinyl derivatives through the reaction of 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate, leading to the creation of compounds with specific crystal structures suitable for X-ray measurement, has been reported (Ji, 2006). This highlights the interest in developing novel methods for synthesizing and characterizing compounds with potential biological or material applications.
Biological Evaluation and Antimicrobial Activity
Several derivatives of the pyrimidinyl family have been synthesized and evaluated for their biological activities. Novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016). Additionally, compounds like 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been evaluated for their analgesic and anti-inflammatory properties, indicating a broad spectrum of potential medicinal applications (Chhabria et al., 2007).
Antiviral Activity
The exploration of antiviral activities is another significant area of research. For instance, derivatives of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated antiviral activity against herpes viruses and retroviruses, suggesting their use as potential antiviral agents (Holý et al., 2002).
Antimicrobial and Antifungal Activities
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has shown promising antimicrobial and antifungal activities (Hossan et al., 2012). This illustrates the potential of these compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-10-13(20(2)3)19-15(18-11)17-9-8-16-14(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTPLMRNCMMBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2CCCC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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